

Application Note: Large-Scale Synthesis of 2-(4-Hydroxy-2-methylphenyl)acetic acid

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Compound of Interest

Compound Name: 2-(4-Hydroxy-2-methylphenyl)acetic acid

CAS No.: 29336-53-6

Cat. No.: B3041446

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Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Compound: **2-(4-Hydroxy-2-methylphenyl)acetic acid** (CAS: 29336-53-6)[1] Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

2-(4-Hydroxy-2-methylphenyl)acetic acid is a critical building block in the custom synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials[1]. Transitioning this molecule from bench-scale discovery to large-scale manufacturing requires a robust, atom-economical, and highly regioselective synthetic route.

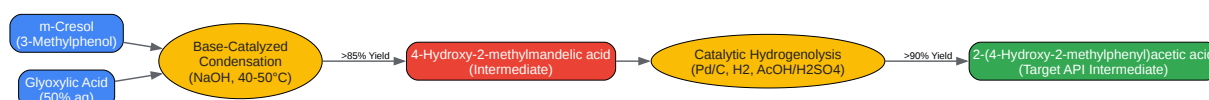
This application note details a field-proven, two-step scalable synthesis:

- **Base-Catalyzed Condensation:** m-Cresol is reacted with glyoxylic acid to form a mandelic acid intermediate.
- **Catalytic Hydrogenolysis:** The benzylic hydroxyl group is cleaved using Palladium on Carbon (Pd/C) under acidic conditions to yield the target phenylacetic acid.

Causality of the Route Design

- Why m-Cresol? The hydroxyl group of m-cresol strongly activates the aromatic ring, directing electrophilic aromatic substitution to the ortho and para positions. The C4 position (para to the -OH and ortho to the -CH₃) is synergistically activated and sterically favored over the C2 and C6 positions. This ensures high regioselectivity for the 4-hydroxy-2-methylmandelic acid intermediate[2].
- Why Catalytic Hydrogenolysis? Traditional methods for reducing mandelic acids rely on red phosphorus and iodine, which generate stoichiometric heavy waste and present severe scaling hazards[3]. Catalytic hydrogenolysis over Pd/C provides a greener, highly scalable alternative that produces only water as a byproduct[4].

Retrosynthetic Analysis & Process Workflow



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Figure 1: Two-step scalable synthesis workflow for **2-(4-Hydroxy-2-methylphenyl)acetic acid**.

Experimental Protocols: A Self-Validating System

Step 1: Synthesis of 4-Hydroxy-2-methylmandelic acid

Objective: Regioselective condensation of m-cresol with glyoxylic acid[2].

Field-Proven Insights: Glyoxylic acid is prone to the Cannizzaro reaction (disproportionation into glycolic and oxalic acids) at high pH. To prevent this yield-killing side reaction, glyoxylic acid must be added slowly to a pre-formed, cooled solution of sodium phenoxide.

Step-by-Step Protocol (1.0 kg Scale):

- Preparation: Charge a 10 L jacketed glass reactor with 2.0 L of deionized water and 1.00 kg (9.25 mol, 1.0 eq) of m-cresol.

- Deprotonation: Begin mechanical stirring (250 rpm) and cool the mixture to 10 °C. Slowly add 2.22 kg of 50% w/w aqueous NaOH (27.75 mol, 3.0 eq) dropwise over 1 hour. Maintain the internal temperature below 20 °C.
- Electrophilic Addition: Heat the reactor to 40 °C. Add 1.64 kg of 50% aqueous glyoxylic acid (11.10 mol, 1.2 eq) dropwise over 2 hours.
- Maturation: Stir the reaction at 45 °C for 12 hours.
- Self-Validation (IPC 1): Withdraw a 1 mL aliquot, quench with 1N HCl to pH 2, extract with Ethyl Acetate (EtOAc), and analyze via HPLC (254 nm). Do not proceed to workup until m-cresol conversion is $\geq 90\%$.
- Workup: Cool the reactor to 5 °C. Slowly acidify the mixture with concentrated HCl (37%) to pH 2.0.
- Isolation: Extract the aqueous layer with EtOAc (3 x 3 L). Combine the organic layers, wash with brine (2 L), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to afford crude 4-hydroxy-2-methylmandelic acid.
 - Expected Yield: ~1.43 kg (85%).

Step 2: Catalytic Hydrogenolysis to Target Phenylacetic Acid

Objective: Cleavage of the benzylic C-OH bond to yield **2-(4-Hydroxy-2-methylphenyl)acetic acid**[5].

Field-Proven Insights: Mandelic acids do not readily undergo hydrogenolysis over Pd/C under neutral conditions. The addition of a strong acid promoter (H₂SO₄) is strictly required. The acid protonates the benzylic hydroxyl group, converting it into a superior leaving group (water), which allows the palladium surface to efficiently insert and transfer hydride[4].

Step-by-Step Protocol:

- Preparation: In a 10 L Hastelloy or stainless-steel pressure reactor, dissolve 1.00 kg (5.49 mol, 1.0 eq) of the mandelic acid intermediate in 5.0 L of glacial acetic acid.

- Activation: Add 54 g of concentrated H₂SO₄ (0.55 mol, 0.1 eq) to the solution.
- Catalyst Charging: Carefully charge 100 g of 10% Pd/C (50% wet) under a strict nitrogen blanket. (Caution: Pd/C is highly pyrophoric in the presence of solvent vapors).
- Hydrogenation: Seal the reactor. Purge with Nitrogen (3 x 3 bar), followed by Hydrogen (3 x 3 bar). Pressurize the reactor to 4.0 bar with H₂ gas and heat to 60 °C with vigorous agitation (500 rpm to overcome gas-liquid mass transfer limitations).
- Self-Validation (IPC 2): After 6-8 hours of monitoring hydrogen uptake, depressurize the reactor, sample 1 mL, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC. Proceed only when the mandelic acid intermediate is < 1% area.
- Workup: Cool to 20 °C and purge the reactor with Nitrogen (3 x 3 bar). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 1.0 L of acetic acid.
- Crystallization: Concentrate the filtrate under reduced pressure (50 mbar, 50 °C) to remove ~80% of the acetic acid. Slowly add 4.0 L of cold deionized water to the concentrated residue with vigorous stirring to precipitate the product.
- Isolation: Filter the resulting white crystalline solid, wash with cold water (2 x 1 L), and dry in a vacuum oven at 45 °C to constant weight.
 - Expected Yield: ~820 g (90%).

Quantitative Data Summaries

Table 1: Reaction Parameters & In-Process Controls (IPC)

Process Step	Critical Parameter	Target Value	IPC Method	Acceptance Criteria
1. Condensation	pH Control	> 10 (via NaOH)	pH Probe	Stable basic medium
1. Condensation	Temperature	40–45 °C	Internal Temp	Avoid >50 °C (Cannizzaro)
1. Condensation	Conversion	N/A	HPLC (IPC 1)	m-cresol conversion ≥ 90%
2. Hydrogenolysis	Acid Promoter	0.1 eq H ₂ SO ₄	Stoichiometry	Required for C-OH cleavage
2. Hydrogenolysis	H ₂ Pressure	4.0 bar	Pressure Gauge	Stable uptake observed
2. Hydrogenolysis	Conversion	N/A	HPLC (IPC 2)	Intermediate < 1% Area

Table 2: Yield and Purity Profile

Compound	Molecular Weight	Isolated Yield	HPLC Purity (a/a%)	Appearance
4-Hydroxy-2-methylmandelic acid	182.17 g/mol	85%	≥ 92.0%	Pale-yellow oil / solid
2-(4-Hydroxy-2-methylphenyl)acetic acid	166.18 g/mol	90%	≥ 98.5%	White crystalline solid

Analytical Characterization

To verify the final product, utilize the following analytical standards:

- HPLC Conditions: C18 Column (150 x 4.6 mm, 5 μ m); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 10% B to 90% B over 15 minutes; Flow Rate: 1.0 mL/min; Detection: UV at 220 nm and 254 nm.
- ^1H NMR (400 MHz, DMSO- d_6): Expected shifts include a singlet for the benzylic $-\text{CH}_2-$ (\sim 3.4 ppm), a singlet for the aromatic $-\text{CH}_3$ (\sim 2.2 ppm), aromatic protons (multiplet, \sim 6.5-7.0 ppm), and broad singlets for the $-\text{OH}$ and $-\text{COOH}$ protons.

References

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